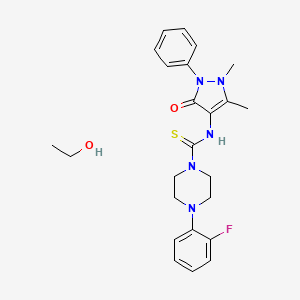
N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
A series of compounds structurally related to "N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide" have been investigated for their potential as anticancer agents. For instance, certain derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), U-87 MG (glioblastoma), and KB (oral cancer). These compounds have been found to inhibit the PI3K/AKT/mTOR pathway, a signaling pathway crucial in the regulation of cell cycle progression and growth, suggesting their potential utility as anticancer agents (Shao et al., 2014).
Antiviral Activities
Some quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a variety of viruses, including influenza A virus strains (H1N1, H3N2, H5N1), severe acute respiratory syndrome coronavirus, dengue virus, yellow fever virus, Venezuelan equine encephalitis virus, Rift Valley fever virus, and Tacaribe virus. These studies have identified compounds with significant inhibitory effects on viral replication in cell culture, highlighting the potential of quinazolinone derivatives as antiviral agents (Selvam et al., 2007).
Antimicrobial Activity
Quinazolinone derivatives have also been explored for their antimicrobial properties. Novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds have shown noteworthy antimicrobial potency, offering a promising avenue for the development of new antimicrobial agents (Desai et al., 2013).
特性
CAS番号 |
451466-23-2 |
|---|---|
分子式 |
C21H22N4O3S |
分子量 |
410.49 |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C21H22N4O3S/c26-19(22-9-10-24-11-13-28-14-12-24)15-5-7-16(8-6-15)25-20(27)17-3-1-2-4-18(17)23-21(25)29/h1-8H,9-14H2,(H,22,26)(H,23,29) |
InChIキー |
IAILSFHBXZKXOE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


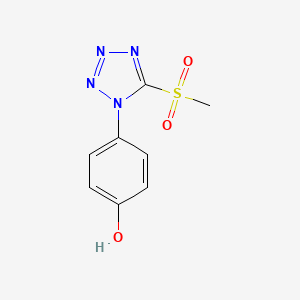
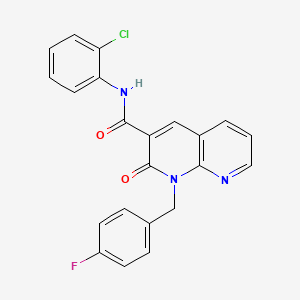
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2968566.png)
![N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride](/img/structure/B2968567.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-phenylisoxazole-3-carboxamide](/img/structure/B2968568.png)
![1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2968572.png)
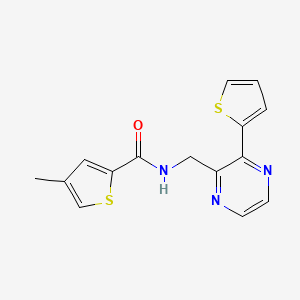

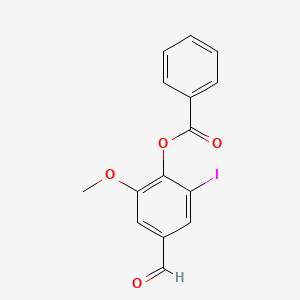
![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)
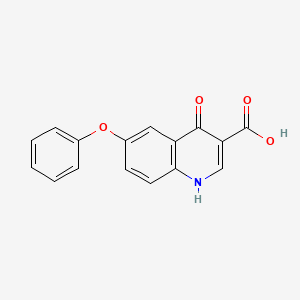
![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)
